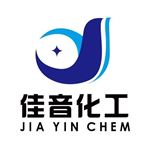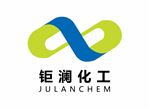- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Synrise Material Co. Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Polysaccharides
Polysaccharides are complex carbohydrates composed of long chains of monosaccharide units linked together. These molecules play crucial roles in various biological systems, including energy storage and structural support. Common types include starch, glycogen, and cellulose. Starch is primarily found in plants as an energy reserve and can be readily hydrolyzed into glucose for immediate use or long-term storage. Glycogen serves as a quick energy source in animals, stored mainly in the liver and muscles. Cellulose is a structural component of plant cell walls, contributing to their rigidity and stability.
Polysaccharides are also widely used in industries beyond biology. For instance, they find applications in food products for thickening and stabilizing properties; in pharmaceuticals as excipients or coatings; and in agriculture for soil improvement and water retention. Their diverse structure and functionality make them versatile materials with potential uses ranging from biodegradable packaging to medical devices.


-
Methoxypolyethylene Glycols: Emerging Excipients in Modern BiopharmaceuticalsMethoxypolyethylene Glycols: Emerging Excipients in Modern Biopharmaceuticals Introduction to Methoxypolyethylene Glycols Methoxypolyethylene glycols (MPEG) are a class of polymeric excipients that have gained significant attention in the field of biopharmaceuticals due to their unique properties and versatility. These polymers, derived from polyethylene glycol (PEG), exhibit excellent solubility,...
-
Melamine-Related Contaminations in Pharmaceuticals: A Growing ConcernMelamine-Related Contaminations in Pharmaceuticals: A Growing Concern Introduction Melamine, a nitrogen-rich heterocyclic compound, has gained significant attention due to its widespread use as a contaminant in various industries, including pharmaceuticals. The presence of melamine in pharmaceutical products poses serious health risks and has raised concerns about the quality and safety of...
-
Ibuprofen: A Comprehensive Review of Its Pharmaceutical Properties and ApplicationsIbuprofen: A Comprehensive Review of Its Pharmaceutical Properties and Applications Introduction to Ibuprofen Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been an integral part of both over-the-counter (OTC) and prescription medications for decades. Discovered in 1961, ibuprofen was developed by the pharmaceutical company Boots as a treatment for arthritis and...
-
Hyaluronidase: A Key Enzyme in Transdermal Drug Delivery SystemsHyaluronidase: A Key Enzyme in Transdermal Drug Delivery Systems Introduction to Hyaluronidase and Its Role in Transdermal Drug Delivery Hyaluronidase, often referred to as hyalase, is a unique enzyme that plays a pivotal role in various biological processes. In the context of transdermal drug delivery systems (TDDS), hyaluronidase has emerged as a critical component due to its ability to enhance...
-
Glyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological ImplicationsGlyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological Implications Introduction to Glyoxal and Its Relevance in Modern Science Glyoxal, a small organic compound with the chemical formula C₂H₄O₂, has garnered significant attention in recent scientific research due to its diverse biopharmaceutical applications and potential toxicological implications. As a simple...






